N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclopentanamine hydrochloride
Overview
Description
N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclopentanamine hydrochloride, also known as BRL-37344, is a selective β3-adrenoceptor agonist. It is a chemical compound that has been extensively studied for its potential use in treating various medical conditions.
Mechanism of Action
N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclopentanamine hydrochloride works by selectively activating the β3-adrenoceptor. This leads to an increase in the breakdown of fats and an increase in energy expenditure, which can help with weight loss. It also has a vasodilatory effect, which can help with cardiovascular diseases.
Biochemical and Physiological Effects:
N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclopentanamine hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to increase lipolysis and thermogenesis, leading to weight loss. It also has a vasodilatory effect, which can help with cardiovascular diseases. Additionally, it has been shown to improve glucose metabolism and insulin sensitivity, which can help with diabetes.
Advantages and Limitations for Lab Experiments
One advantage of using N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclopentanamine hydrochloride in lab experiments is its selectivity for the β3-adrenoceptor. This allows for more targeted research and reduces the risk of off-target effects. One limitation is that it may not accurately reflect the effects in humans, as animal models may differ in their response to the drug.
Future Directions
There are several future directions for research on N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclopentanamine hydrochloride. One direction is to investigate its potential use in treating other medical conditions, such as Alzheimer's disease and cancer. Another direction is to further understand its mechanism of action and how it interacts with other receptors and signaling pathways. Additionally, research could focus on developing more selective and potent β3-adrenoceptor agonists for clinical use.
In conclusion, N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclopentanamine hydrochloride is a chemical compound that has been extensively studied for its potential use in treating various medical conditions. Its selectivity for the β3-adrenoceptor allows for more targeted research, and it has been shown to have various biochemical and physiological effects. Future research could focus on its potential use in treating other medical conditions and developing more selective and potent β3-adrenoceptor agonists for clinical use.
Scientific Research Applications
N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclopentanamine hydrochloride has been extensively studied for its potential use in treating various medical conditions. It has been shown to have a positive effect on obesity, diabetes, and cardiovascular diseases.
properties
IUPAC Name |
N-[[3-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]cyclopentanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O.ClH/c1-2-10-17(11-3-1)24-19(21-22-23-24)25-18-12-6-7-15(13-18)14-20-16-8-4-5-9-16;/h1-3,6-7,10-13,16,20H,4-5,8-9,14H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQIFZDSWMZIUOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC2=CC(=CC=C2)OC3=NN=NN3C4=CC=CC=C4.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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